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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207 Get Quote

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Reactivity, and

Applications

Introduction: A Versatile Scaffold in Modern
Chemistry
1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic organic compound that serves as a pivotal

intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and

materials science sectors. Its structure is a composite of two key functional moieties: the

piperidin-4-one ring and a 4-nitrophenyl group attached to the ring nitrogen. The piperidin-4-

one core is a privileged scaffold, recognized as a versatile pharmacophore in numerous

biologically active compounds, including analgesics, antivirals, and anticancer agents.[1][2][3]

The 4-nitrophenyl group, featuring a potent electron-withdrawing nitro (-NO₂) substituent, not

only modulates the electronic properties of the piperidine nitrogen but also serves as a crucial

synthetic handle for further chemical transformations. This guide provides a detailed review of

the synthesis, properties, and extensive utility of this valuable chemical building block.

Physicochemical and Spectroscopic Profile
The identity and purity of 1-(4-Nitrophenyl)piperidin-4-one are confirmed through a

combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)piperidin-4-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1587207?utm_src=pdf-interest
https://www.benchchem.com/product/b1587207?utm_src=pdf-body
https://www.benchchem.com/product/b1587207?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22876947/
https://www.chemrevlett.com/article_132113_57451e45b884209613a9d1d8167163e9.pdf
https://www.researchgate.net/publication/230644029_Piperidin-4-one_The_Potential_Pharmacophore
https://www.benchchem.com/product/b1587207?utm_src=pdf-body
https://www.benchchem.com/product/b1587207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 23499-01-6 N/A

Molecular Formula C₁₁H₁₂N₂O₃ N/A

Molecular Weight 220.22 g/mol N/A

Appearance Solid N/A

Topological Polar Surface Area

(TPSA)
63.45 Å² N/A

logP (calculated) 1.76 N/A

Spectroscopic Signature
While a publicly available, fully assigned spectrum for this specific molecule is not readily found

in peer-reviewed journals, its spectral characteristics can be reliably predicted based on

fundamental principles and data from closely related analogs, such as 1-(4-

nitrophenyl)piperidin-2-one.[4][5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic and aliphatic protons. The 4-nitrophenyl group should exhibit a

characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ

7.5-8.3 ppm), consistent with para-substitution on a benzene ring.[4] The four protons on the

piperidone ring adjacent to the nitrogen (positions 2 and 6) are expected to appear as a

triplet, while the four protons adjacent to the carbonyl group (positions 3 and 5) should

appear as another triplet, both in the aliphatic region (typically δ 2.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by several key

resonances. The carbonyl carbon (C4) would appear significantly downfield (δ > 200 ppm).

Four signals are expected in the aromatic region, with the carbon atom bearing the nitro

group (C4') being the most deshielded. The aliphatic region would show signals for the

C2/C6 and C3/C5 carbons of the piperidone ring. Studies on similarly substituted piperidin-4-

ones can be used for comparative assignment.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional

groups. Key absorption bands would include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://wjpsonline.com/index.php/wjps/article/download/nitrophenyl-3-morpholine-dihydropyridin-apixaban-anticoagulant/1104
https://www.arkat-usa.org/get-file/82339/
https://wjpsonline.com/index.php/wjps/article/download/nitrophenyl-3-morpholine-dihydropyridin-apixaban-anticoagulant/1104
https://www.orientjchem.org/vol14no1/13c-and-1h-nmr-spectral-studies-of-some-piperidin-4-ones/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1710-1730

cm⁻¹.

Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro

group (N-O), appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-N stretching vibrations and aromatic C=C stretching bands in the fingerprint region.

Synthesis Methodologies
The formation of the C-N bond between the piperidone nitrogen and the nitrophenyl ring is the

central challenge in synthesizing this molecule. Two primary, robust methods are prevalent in

modern organic chemistry for this type of transformation: Nucleophilic Aromatic Substitution

(SₙAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SₙAr)
This classic method is highly effective due to the electronic nature of the 4-nitrophenyl system.

The strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack

by a nucleophile, making it an ideal substrate for SₙAr.

Causality of Experimental Choices:

Substrate: 1-Fluoro-4-nitrobenzene is the preferred substrate. The carbon-fluorine bond is

highly polarized, and fluoride is an excellent leaving group in SₙAr reactions because its

departure is the rate-determining step.

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO) is used to dissolve the reactants and stabilize the charged intermediate

(Meisenheimer complex) without solvating the nucleophile excessively, thus promoting a high

reaction rate.

Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is

employed. Its role is to act as a scavenger for the hydrofluoric acid (HF) generated during

the reaction, driving the equilibrium towards the product. It is crucial that the base is not

strong enough to deprotonate the piperidone ring at the alpha-carbons, which could lead to

side reactions.
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1. Piperidin-4-one
2. 1-Fluoro-4-nitrobenzene

3. K₂CO₃ (Base)
4. DMF (Solvent)

Reaction Mixture

Charge Reactor

Heat (e.g., 80-100 °C)

Stir & Heat

Aqueous Workup
(Quench, Extract)

Cool & Quench

Purification
(Recrystallization or Chromatography)

1-(4-Nitrophenyl)piperidin-4-one

Click to download full resolution via product page

Workflow for SₙAr Synthesis

Experimental Protocol: SₙAr Synthesis

To a stirred solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add anhydrous potassium

carbonate (2.0 eq).
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Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to the suspension at room temperature.

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-water.

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield

pure 1-(4-nitrophenyl)piperidin-4-one.

Method 2: Buchwald-Hartwig Amination
For aryl halides that are less reactive (chlorides, bromides), or when milder conditions are

required, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This powerful

palladium-catalyzed reaction has broad substrate scope and functional group tolerance.

Causality of Experimental Choices:

Substrate: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene can be used. Bromides are

generally more reactive than chlorides.

Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized

phosphine ligand is essential. The ligand (e.g., Xantphos, BINAP) stabilizes the palladium

center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle,

and prevents catalyst decomposition.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to

deprotonate the piperidone nitrogen in situ, forming the active nucleophile for the catalytic

cycle.
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1. Piperidin-4-one
2. 1-Bromo-4-nitrobenzene
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4. Xantphos (Ligand)
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6. Toluene (Solvent)
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Heat (e.g., 90-110 °C)
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Workflow for Buchwald-Hartwig Synthesis

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere (N₂ or Ar), charge an oven-dried flask with the

palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and
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sodium tert-butoxide (1.4 eq).

Add piperidin-4-one (1.2 eq) and 1-bromo-4-nitrobenzene (1.0 eq).

Add anhydrous toluene via syringe and degas the mixture.

Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is

consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),

and filter through a pad of Celite to remove palladium residues.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Chemical Reactivity and Synthetic Utility
The true value of 1-(4-nitrophenyl)piperidin-4-one lies in its capacity for selective chemical

modification at two distinct sites: the nitro group and the ketone carbonyl.

Nitro Group Reduction

Ketone Derivatization

1-(4-Nitrophenyl)piperidin-4-one

1-(4-Aminophenyl)piperidin-4-one
(Key Amine Intermediate)H₂, Pd/C or

SnCl₂, HCl

Reductive Amination Product
(e.g., 4-Amino-1-(4-nitrophenyl)piperidine)

R-NH₂, NaBH(OAc)₃

Oxime Derivative

NH₂OH·HCl

Click to download full resolution via product page
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Key Reaction Pathways

Reduction of the Nitro Group: Gateway to Bioactive
Amines
The most significant transformation of this molecule is the reduction of the nitro group to a

primary aniline. This reaction fundamentally alters the electronic character of the aryl

substituent from strongly electron-withdrawing to electron-donating and introduces a highly

versatile nucleophilic amine handle for further functionalization (e.g., amide bond formation,

sulfonylation, or diazotization).

Experimental Protocol: Nitro Group Reduction

Dissolve 1-(4-nitrophenyl)piperidin-4-one (1.0 eq) in a suitable solvent (e.g., ethanol,

methanol, or ethyl acetate).

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically via balloon or

Parr shaker) and stir vigorously at room temperature.

Monitor the reaction until complete consumption of the starting material.

Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperidin-4-one,

which can often be used in the next step without further purification.

Derivatization of the Ketone Carbonyl
The ketone at the C4 position provides a second site for introducing molecular diversity.

Standard carbonyl chemistry can be applied to generate a wide array of derivatives.

Reductive Amination: The ketone can be converted to a primary or secondary amine by

reacting it with ammonia or a primary amine in the presence of a reducing agent like sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a

cornerstone reaction for building libraries of drug candidates.
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Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives

readily yields the corresponding oximes and hydrazones, which are themselves useful

intermediates or can possess biological activity.[7]

Applications in Drug Discovery: The Case of
Apixaban
The synthetic utility of the 1-(4-aminophenyl)piperidin-4-one scaffold, derived directly from the

title compound, is powerfully illustrated by its role in the synthesis of Apixaban (Eliquis), a

leading oral anticoagulant.[8] Although the commercial synthesis of Apixaban uses the related

1-(4-aminophenyl)piperidin-2-one, the chemical principles and strategic importance are

identical.[4][5][9] The 1-(4-aminophenyl) moiety is a critical component that is elaborated into

the final complex structure of the drug.

Furthermore, the 1-aryl-piperidine-4-carboxamide scaffold, which can be readily accessed from

this intermediate, is a core element in other modern therapeutics, such as the potent Akt kinase

inhibitor AZD5363 (Capivasertib), highlighting the broad applicability of this structural motif in

targeting diverse biological pathways.[10]

Conclusion
1-(4-Nitrophenyl)piperidin-4-one is more than a simple chemical; it is an intelligently

designed synthetic intermediate that provides chemists with robust and orthogonal synthetic

handles. Its preparation via well-established, scalable methods like SₙAr or Buchwald-Hartwig

amination makes it readily accessible. The differential reactivity of its nitro and ketone

functionalities allows for selective, stepwise elaboration into complex molecular architectures.

Its proven relevance in the synthesis of blockbuster drugs and clinical candidates solidifies its

status as a high-value building block for researchers, scientists, and drug development

professionals dedicated to advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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